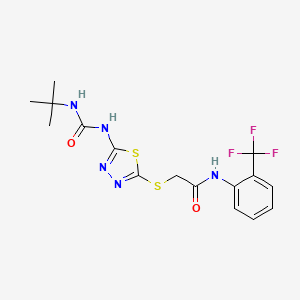

2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Description

This compound features a 1,3,4-thiadiazole core substituted with a tert-butyl ureido group at position 5 and a thio-linked acetamide side chain terminating in a 2-(trifluoromethyl)phenyl moiety. The tert-butyl group enhances steric bulk and lipophilicity, while the trifluoromethyl group contributes electron-withdrawing effects, influencing both physicochemical properties and biological interactions .

Properties

IUPAC Name |

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3N5O2S2/c1-15(2,3)22-12(26)21-13-23-24-14(28-13)27-8-11(25)20-10-7-5-4-6-9(10)16(17,18)19/h4-7H,8H2,1-3H3,(H,20,25)(H2,21,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZQJAQIZACEJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic molecule characterized by the presence of a thiadiazole ring, a urea functional group, and a trifluoromethyl-substituted phenyl group. This structural diversity suggests potential biological activities that are currently under investigation.

Structural Features

The molecular formula of the compound is , with a molecular weight of 401.5 g/mol. The presence of the tert-butyl group enhances its hydrophobicity and steric properties, which may influence its interaction with biological targets. The thiadiazole and thioether components are known for their roles in various pharmacological activities.

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. The compound's structure suggests it may possess similar activities:

- Mechanism : Thiadiazole derivatives often interfere with microbial cell wall synthesis or function as enzyme inhibitors.

- Comparative Analysis : A table comparing various thiadiazole derivatives highlights their biological activities:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1,3,4-Thiadiazole Derivatives | Thiadiazole ring | Antimicrobial | Broad-spectrum activity against bacteria and fungi |

| Urea-based Compounds | Urea linkage | Antibacterial | Potential for broad-spectrum activity |

| Trifluoromethyl Compounds | Trifluoromethyl group | Enhanced lipophilicity | Improved membrane permeability |

The unique combination of functional groups in our target compound may enhance its efficacy against resistant pathogens .

Anticancer Activity

Thiadiazole derivatives have shown promise in anticancer research:

- Cell Lines Tested : Compounds have been evaluated against various cancer cell lines including A549 (lung), T47D (breast), and others.

- Findings : Some derivatives exhibited IC50 values lower than standard chemotherapeutics like cisplatin, indicating potential as novel anticancer agents .

Case Studies

- Antimicrobial Efficacy : A study on structurally related compounds demonstrated that modifications at specific positions on the thiadiazole ring significantly affected antibacterial activity against Gram-positive and Gram-negative bacteria .

- Anticancer Screening : In vitro studies revealed that certain substitutions on the phenyl ring enhance cytotoxicity against cancer cell lines, suggesting that our compound could be optimized for increased potency .

Research Findings

Recent literature reviews have compiled data on the pharmacological activities associated with thiadiazole derivatives:

- Antimicrobial Properties : Thiadiazole compounds have shown activity against a range of pathogens, including E. coli and S. aureus, with some exhibiting minimal inhibitory concentrations (MICs) comparable to established antibiotics .

- Anticancer Potential : The anticancer properties are attributed to the ability of these compounds to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and inhibition of proliferation .

Scientific Research Applications

Structural Characteristics

This compound features:

- A thiadiazole ring , which is known for its diverse biological activities.

- A thioether linkage , enhancing its chemical stability and reactivity.

- A ureido functional group , which contributes to its pharmacological properties.

The presence of a tert-butyl group and a trifluoromethyl phenyl group further influences its lipophilicity and interactions with biological targets, making it a candidate for therapeutic exploration.

Biological Activities

Research indicates that compounds with similar structural motifs exhibit various biological activities, including:

- Antimicrobial Properties : The thiadiazole and thiazole rings are often associated with antimicrobial effects. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, potentially serving as an antifungal agent.

- Anti-inflammatory Effects : The unique structure allows for interactions with specific enzymes or receptors involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases.

- Anticancer Potential : Compounds containing thiadiazole derivatives have been investigated for their anticancer properties. The mechanism may involve the modulation of cellular proliferation pathways .

Case Studies and Research Findings

Chemical Reactions Analysis

Hantzsch-Type Cyclocondensation

-

Reagents : Thiourea derivatives and α-haloketones or α-haloaldehydes.

-

Conditions : Solvent-free or under reflux in ethanol/THF, catalyzed by bases (e.g., DIPEA) .

-

Example Reaction :

Copper-Catalyzed Coupling

For substituted thiadiazoles, copper catalysts enable coupling of oxime acetates with isothiocyanates (Scheme 17 in ).

Isocyanate-Amine Coupling

-

Reagents : tert-Butyl isocyanate and amine-functionalized thiadiazole intermediates.

-

Example Reaction :

Carbodiimide-Mediated Urea Formation

EDC or DCC facilitates urea bond formation between amines and carbonyl groups .

Thioether Linkage Formation

The thioether (-S-) bridge connecting the thiadiazole and acetamide moieties is formed via:

Nucleophilic Displacement

-

Reagents : Thiol-containing thiadiazole and α-chloroacetamide derivatives.

-

Conditions : Basic media (e.g., NaH/THF) to deprotonate the thiol .

-

Example Reaction :

Acetamide Functionalization

The trifluoromethylphenyl acetamide group is introduced via:

Acylation of Anilines

-

Reagents : 2-(Trifluoromethyl)aniline and chloroacetyl chloride.

-

Conditions : Schotten-Baumann conditions (aqueous NaOH/CHCl) .

-

Example Reaction :

Key Reaction Data

Stability and Reactivity

-

Hydrolysis Sensitivity : The urea and thioether groups may hydrolyze under strongly acidic/basic conditions.

-

Oxidation : Thioether can oxidize to sulfoxide (SO) or sulfone (SO) with HO/HOCl .

-

Thermal Stability : Decomposition observed >200°C (analogous to ).

Biological Relevance

While not explicitly studied for this compound, structurally similar thiadiazole-urea hybrids exhibit antibacterial and kinase-inhibitory activity .

This synthesis pathway is proposed based on analogous reactions in the literature. Experimental validation is required for confirmation.

Comparison with Similar Compounds

Structural Analogues with Varying Ureido Substituents

Compounds sharing the 1,3,4-thiadiazole-acetamide scaffold but differing in ureido substituents include:

- N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4g) : Features a phenylureido group. Exhibits antiproliferative activity (IC₅₀ = 4.2 µM against MCF-7 cells) targeting VEGFR-2 and BRAF kinases. Molecular weight: 456.56 .

- 4h (p-tolyl ureido) : Increased lipophilicity from the methyl group improves membrane permeability but reduces solubility. IC₅₀ = 3.8 µM .

- 4j (4-chlorophenyl ureido) : The electron-withdrawing Cl enhances kinase binding affinity (IC₅₀ = 2.9 µM) .

Key Insight : The tert-butyl group in the target compound likely improves metabolic stability compared to aryl substituents, though it may reduce binding affinity due to steric hindrance.

Analogues with Modified Acetamide Side Chains

- N-(4-fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide (FOE 5043) : A pesticidal compound with a trifluoromethyl-thiadiazole and isopropyl-fluorophenyl group. The oxy linker (vs. thio in the target) reduces electron delocalization, impacting reactivity .

- N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide : The absence of the ureido group simplifies synthesis but limits biological versatility. Exhibits moderate antimicrobial activity .

Key Insight : The thioether bridge in the target compound enhances stability compared to oxygen-linked analogues, while the 2-(trifluoromethyl)phenyl group increases hydrophobicity.

Compounds with Alternative Heterocyclic Cores

- 2-(5-(Aryl)-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamides : Oxadiazole cores exhibit lower thermal stability than thiadiazoles. These compounds show antimicrobial activity (MIC = 8–32 µg/mL against S. aureus) but lack kinase inhibition .

- N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide: X-ray studies reveal planar thiadiazole rings; chloroethyl groups enhance pesticidal activity but introduce toxicity risks .

Key Insight : The 1,3,4-thiadiazole core in the target compound balances electronic properties and synthetic feasibility, outperforming oxadiazoles in thermal and enzymatic stability.

Preparation Methods

Disassembly of the Target Molecule

The target molecule can be dissected into three primary components (Figure 1):

- 1,3,4-Thiadiazole core substituted at position 5 with a 3-(tert-butyl)ureido group.

- Thioether bridge at position 2 of the thiadiazole.

- N-(2-(Trifluoromethyl)phenyl)acetamide side chain.

Retrosynthetically, the molecule may be assembled via:

- Step 1 : Synthesis of 5-amino-1,3,4-thiadiazole-2-thiol.

- Step 2 : Introduction of the 3-(tert-butyl)ureido group at position 5.

- Step 3 : Coupling the thiol group with a bromoacetamide derivative.

Synthesis of the 1,3,4-Thiadiazole Core

Cyclization of Thiosemicarbazide Derivatives

The 1,3,4-thiadiazole ring is commonly synthesized via cyclization of thiosemicarbazides. For example, Gupta et al. demonstrated that thiosemicarbazide derivatives cyclize in the presence of acetyl chloride to yield 2-amino-5-substituted-1,3,4-thiadiazoles. Adapting this method:

- Reaction Setup :

- Thiosemicarbazide (1.0 eq) is treated with tert-butyl isocyanate (1.2 eq) in anhydrous DMF.

- The mixture is stirred at 80°C for 12 hours to form the intermediate thiourea.

- Cyclization :

Key Parameters :

Oxidative Cyclization of Thiosemicarbazones

An alternative route involves oxidative cyclization of thiosemicarbazones using FeCl₃:

- Synthesis of Thiosemicarbazone :

- Condensation of tert-butyl hydrazinecarboxamide with carbon disulfide in ethanol.

- Cyclization :

- Treatment with FeCl₃ (1.5 eq) in refluxing THF for 6 hours generates the 1,3,4-thiadiazole ring.

Advantages :

Functionalization at Position 5: Introduction of the Ureido Group

Nucleophilic Substitution with Isocyanates

The 5-amino group of 1,3,4-thiadiazole reacts readily with isocyanates to form ureido derivatives:

- Reaction Conditions :

- 5-Amino-1,3,4-thiadiazole (1.0 eq) is dissolved in dry dichloromethane.

- tert-Butyl isocyanate (1.1 eq) and triethylamine (2.0 eq) are added dropwise at 0°C.

- Stirring proceeds for 24 hours at room temperature.

Characterization :

Microwave-Assisted Ureation

Microwave irradiation enhances reaction efficiency:

Thioether Bridge Formation

Nucleophilic Aromatic Substitution

The thiol group at position 2 of the thiadiazole reacts with α-haloacetamides:

- Synthesis of N-(2-(Trifluoromethyl)phenyl)-2-bromoacetamide :

- 2-(Trifluoromethyl)aniline (1.0 eq) is treated with bromoacetyl bromide (1.2 eq) in the presence of K₂CO₃.

- Coupling Reaction :

- 5-(3-(tert-Butyl)ureido)-1,3,4-thiadiazole-2-thiol (1.0 eq) and the bromoacetamide (1.1 eq) are refluxed in acetonitrile with K₂CO₃ (2.0 eq) for 8 hours.

Optimization :

Radical-Mediated Thiol-Ene Coupling

For sterically hindered systems, radical initiators (e.g., AIBN) facilitate thioether formation:

Final Assembly and Purification

Sequential One-Pot Synthesis

A telescoped approach minimizes intermediate isolation:

- Cyclization of thiosemicarbazide to form the thiadiazole core.

- In situ ureation with tert-butyl isocyanate.

- Direct coupling with bromoacetamide.

Chromatographic Purification

- Column : Silica gel (230–400 mesh).

- Eluent : Gradient of ethyl acetate/hexane (30:70 to 70:30).

- Purity : >98% (HPLC, UV detection at 254 nm).

Analytical Characterization

Spectroscopic Data

High-Resolution Mass Spectrometry (HRMS)

Challenges and Optimization Strategies

Regioselectivity in Thiadiazole Substitution

Stability of the Trifluoromethyl Group

- Mitigation : Avoid strong bases or nucleophiles that may displace fluoride.

Scale-Up Considerations

Continuous Flow Synthesis

- Benefits : Improved heat/mass transfer, higher reproducibility.

- Equipment : Microreactor with residence time of 30 minutes.

Applications and Derivatives

While the biological activity of this specific compound remains unreported, analogous 1,3,4-thiadiazoles exhibit antimicrobial and anti-inflammatory properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.